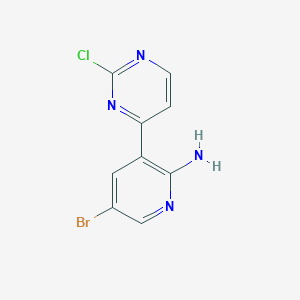

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine

Description

Chemical Structure and Synthesis 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine is a heteroaromatic compound featuring a pyridine core substituted with a bromine atom at position 5 and a 2-chloropyrimidin-4-yl group at position 3. For example, describes the use of 5-bromo-2-chloro-N-arylpyrimidin-4-amine intermediates in Suzuki-Miyaura couplings, which could be adapted for synthesizing this compound .

Crystallographic and Physicochemical Properties

Crystal structures of related bromo-chloropyrimidine derivatives (e.g., 5-bromo-2-chloropyrimidin-4-amine) reveal planar pyrimidine rings stabilized by intermolecular N–H···N hydrogen bonds, forming supramolecular networks . Such interactions likely contribute to the stability and solubility profile of this compound.

Properties

Molecular Formula |

C9H6BrClN4 |

|---|---|

Molecular Weight |

285.53 g/mol |

IUPAC Name |

5-bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C9H6BrClN4/c10-5-3-6(8(12)14-4-5)7-1-2-13-9(11)15-7/h1-4H,(H2,12,14) |

InChI Key |

HGVSBLRWAXBVFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1C2=C(N=CC(=C2)Br)N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloropyrimidine and 2-aminopyridine.

Coupling Reaction: The brominated intermediate is then coupled with 2-chloropyrimidine under palladium-catalyzed conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the pyridine and pyrimidine rings.

Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines and pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of pharmaceutical drugs, particularly those targeting cell proliferation disorders.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-chloropyrimidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets. It is known to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Structural Analogues

The following table highlights key structural analogues and their distinguishing features:

Key Observations:

- Substituent Position: Positional isomers (e.g., 5-bromo-6-chloro vs. 5-bromo-4-chloropyridin-2-amine) exhibit distinct physicochemical properties. For instance, 5-bromo-6-chloropyridin-2-amine shows higher structural similarity (0.85) to the parent compound than its positional isomer (0.76) .

- Functional Groups: Ethynyl and morpholine substituents (e.g., 5-bromo-3-(3-morpholinopropynyl)pyridin-2-amine) improve solubility and enable further functionalization via click chemistry .

- Electron-Withdrawing Groups: The trifluoromethyl group in 5-bromo-3-(trifluoromethyl)pyridin-2-amine enhances metabolic stability, a critical factor in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.